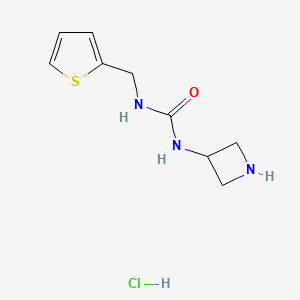
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride (ATUMHCl) is a novel organic compound that has recently been studied for its potential applications in the fields of medicine and chemistry. ATUMHCl is an azetidine-containing compound, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound has been studied for its potential therapeutic effects, as well as its potential use in the synthesis of other compounds.
Scientific Research Applications
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride has been studied for its potential applications in the fields of medicine and chemistry. In the medical field, 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride has been studied for its potential therapeutic effects in the treatment of cancer, neurological disorders, and inflammation. In the field of chemistry, 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride has been studied for its potential use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride is not yet fully understood. However, it is believed that 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride may act as an inhibitor of certain enzymes involved in the metabolism of drugs, which may lead to increased efficacy of certain drugs. Additionally, 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride may act as an antioxidant, which may lead to increased protection against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride are not yet fully understood. However, it has been observed that 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride can act as an inhibitor of certain enzymes involved in the metabolism of drugs, which may lead to increased efficacy of certain drugs. Additionally, 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride may act as an antioxidant, which may lead to increased protection against oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride in laboratory experiments is its ease of synthesis. 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride can be synthesized in a two-step reaction, which is relatively simple and can be completed in a short amount of time. Additionally, 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride in laboratory experiments is its relatively high cost.
Future Directions
The potential future directions for 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride include further studies on its potential therapeutic effects in the treatment of cancer, neurological disorders, and inflammation. Additionally, further studies on the synthesis of other compounds using 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride could be explored. Furthermore, further studies on the biochemical and physiological effects of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride could be conducted. Finally, further studies on the potential applications of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride in the fields of medicine and chemistry could be explored.
properties
IUPAC Name |
1-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-9(12-7-4-10-5-7)11-6-8-2-1-3-14-8;/h1-3,7,10H,4-6H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZCSZHKMYWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




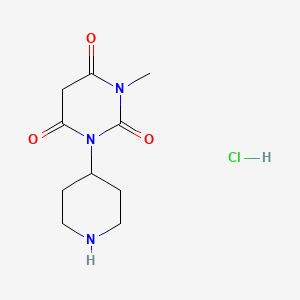



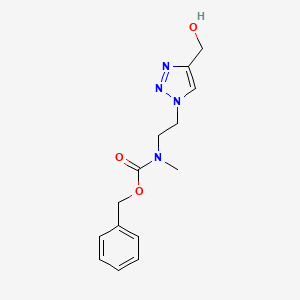
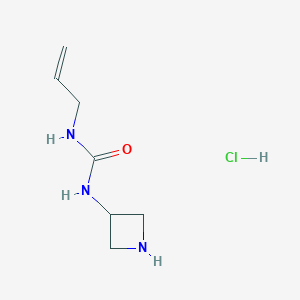

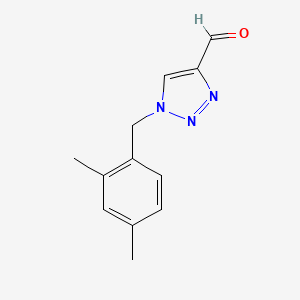
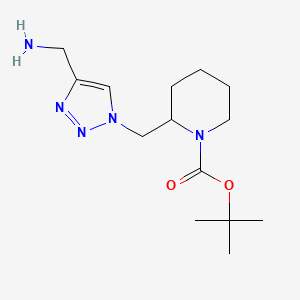
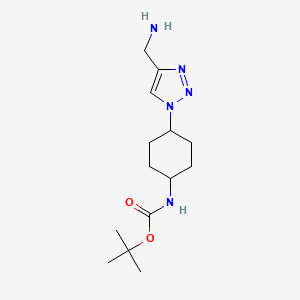
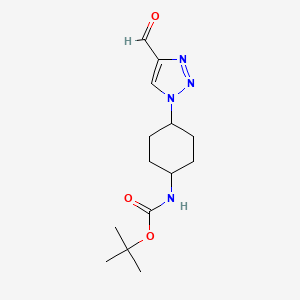
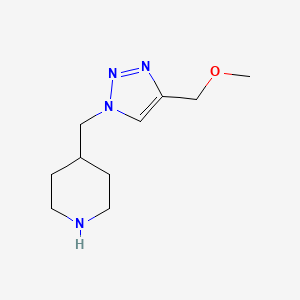
![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)